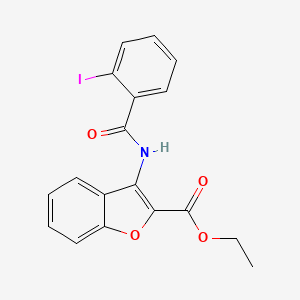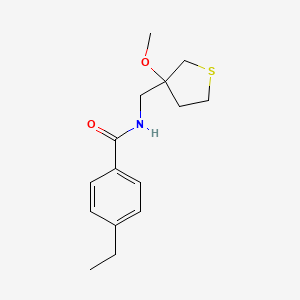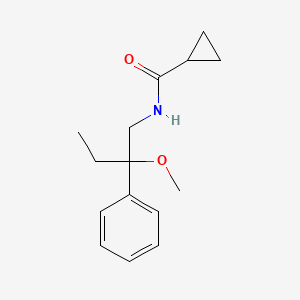![molecular formula C20H21N3O4 B2718525 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 887465-56-7](/img/structure/B2718525.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDP is a urea derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study presented an eco-efficient strategy for synthesizing benzoxazole-linked pyrrolidinone heterocyclic compounds using substituted benzylamines and 2-aminophenol. This method, characterized by high productivity, short reaction times, and simple processing, employs a novel metal-free deep eutectic solvent (DES), demonstrating the compound's role in facilitating environmentally friendly synthetic routes (Riadi et al., 2020).
Pharmacological Research
- Research targeting the urokinase receptor (uPAR) identified compounds with structural similarities to the query chemical, showing potential in inhibiting breast cancer metastasis. This study underscores the role of such compounds in developing new cancer therapies, particularly in reducing tumor volumes and metastasis through oral administration (Wang et al., 2011).
Chemical and Biological Recognition
- The use of 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea showcases the compound's application in forming highly stable supramolecular complexes, which are significant for chemical and biological recognition studies. This receptor design, utilizing imine nitrogen and cavity interactions, highlights its potential in developing sensors or recognition molecules (Chetia & Iyer, 2006).
Antioxidant Properties
- A study on the synthesis and characterization of a coumarin substituted heterocyclic compound, which shares synthetic roots with the queried chemical, demonstrated high antioxidant activities. This research points to the compound's potential in creating antioxidants, comparing favorably with vitamin C in scavenging activity (Abd-Almonuim et al., 2020).
Antimicrobial and Anticancer Activity
- Novel 2-(het)arylpyrrolidine derivatives were synthesized and evaluated for their anticancer and anti-biofilm activity. These compounds, showing promising in vitro and in vivo anticancer activity as well as effectiveness against bacterial biofilm growth, suggest a potential therapeutic application area for similar compounds (Smolobochkin et al., 2019).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-2-5-16(6-3-13)23-11-15(9-19(23)24)22-20(25)21-10-14-4-7-17-18(8-14)27-12-26-17/h2-8,15H,9-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECCDAXMZVMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)
![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)